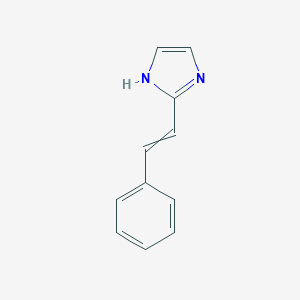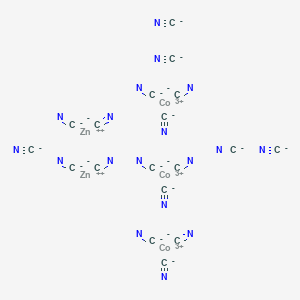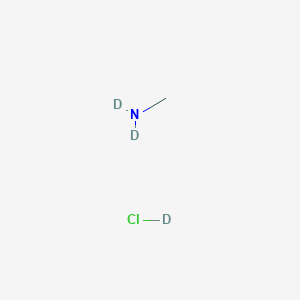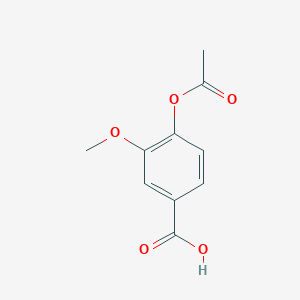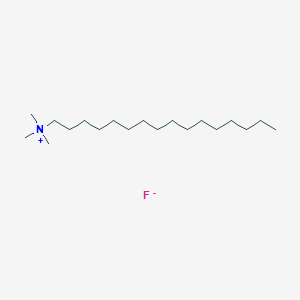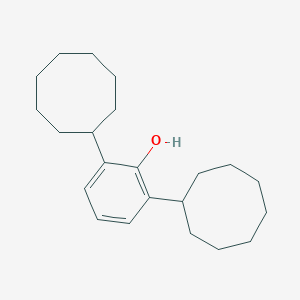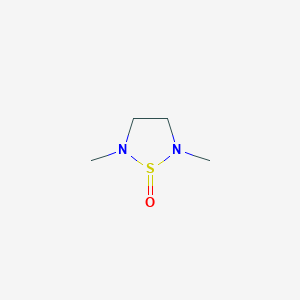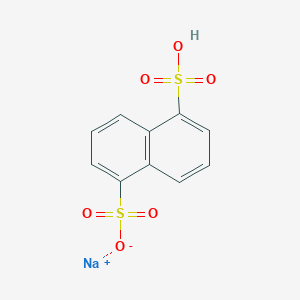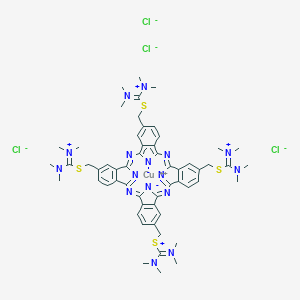![molecular formula C13H18N2O2 B084739 (S)-2-amino-6-[(benzylidene)amino]hexanoic acid CAS No. 14511-39-8](/img/structure/B84739.png)
(S)-2-amino-6-[(benzylidene)amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-6-[(benzylidene)amino]hexanoic acid, commonly known as L-arginine, is an essential amino acid that plays a crucial role in various physiological processes. It is a precursor to nitric oxide, which is a potent vasodilator that regulates blood flow and blood pressure. L-arginine has been the subject of numerous scientific studies, and its potential applications in various fields have been explored.
Wissenschaftliche Forschungsanwendungen
L-arginine has been extensively studied for its potential applications in various fields, including cardiovascular health, immune function, wound healing, and sports performance. It has been shown to improve blood flow and reduce blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. L-arginine has also been shown to enhance immune function and promote wound healing by increasing the production of collagen and other proteins. In sports performance, L-arginine has been shown to improve endurance and reduce fatigue by increasing the production of nitric oxide and reducing the buildup of lactic acid.
Wirkmechanismus
L-arginine acts as a precursor to nitric oxide, which is a potent vasodilator that regulates blood flow and blood pressure. Nitric oxide is produced by the endothelial cells lining the blood vessels and is synthesized from L-arginine by the enzyme nitric oxide synthase. L-arginine also plays a role in protein synthesis and the production of urea, which is important for the elimination of ammonia from the body.
Biochemische Und Physiologische Effekte
L-arginine has numerous biochemical and physiological effects, including vasodilation, immune modulation, wound healing, and sports performance enhancement. It has been shown to increase the production of nitric oxide, which relaxes the smooth muscles of the blood vessels and improves blood flow. L-arginine also enhances immune function by increasing the production of white blood cells and promoting the production of cytokines. In wound healing, L-arginine promotes the production of collagen and other proteins, which are essential for tissue repair. In sports performance, L-arginine improves endurance and reduces fatigue by increasing the production of nitric oxide and reducing the buildup of lactic acid.
Vorteile Und Einschränkungen Für Laborexperimente
L-arginine has several advantages and limitations for lab experiments. One of the advantages is its availability, as it is easily obtainable and relatively inexpensive. L-arginine is also stable and can be stored for long periods without degradation. However, L-arginine has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also subject to oxidation, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for the study of L-arginine. One potential direction is the development of new methods for synthesizing L-arginine that are more efficient and sustainable. Another direction is the exploration of L-arginine's potential applications in cancer treatment, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms of action of L-arginine and its potential applications in various fields, including cardiovascular health, immune function, wound healing, and sports performance.
Conclusion
L-arginine is an essential amino acid that plays a crucial role in various physiological processes. It is a precursor to nitric oxide, which is a potent vasodilator that regulates blood flow and blood pressure. L-arginine has numerous potential applications in various fields, including cardiovascular health, immune function, wound healing, and sports performance. Its advantages and limitations for lab experiments should be considered when designing studies, and future directions for research should be explored to fully understand its potential applications.
Synthesemethoden
L-arginine can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction of L-ornithine with cyanamide and hydrogen cyanide. The resulting product is then hydrolyzed to obtain L-arginine. Microbial fermentation is another method of synthesis that involves the use of bacteria or fungi to produce L-arginine. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between L-citrulline and L-aspartate to produce L-arginine.
Eigenschaften
CAS-Nummer |
14511-39-8 |
|---|---|
Produktname |
(S)-2-amino-6-[(benzylidene)amino]hexanoic acid |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(benzylideneamino)hexanoic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(13(16)17)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9,14H2,(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
COOFECBQXGJZTA-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C=NCCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C(C=C1)C=NCCCCC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCCCCC(C(=O)O)N |
Synonyme |
N6-Benzylidene-L-lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



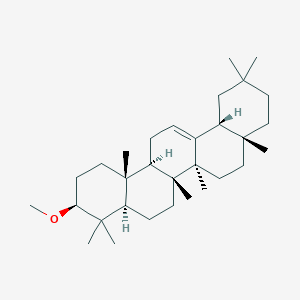
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
